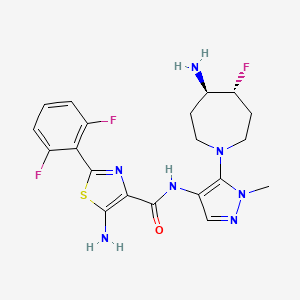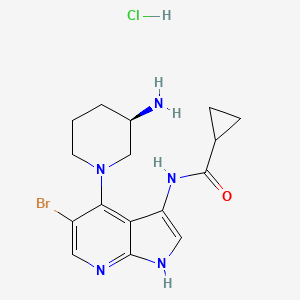
GNE-371
概要
説明
GNE-371 is a potent and selective chemical probe designed to target the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1-like . This compound has shown significant potential in oncology research due to its ability to bind with high affinity and selectivity to its target .
科学的研究の応用
GNE-371 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the functions of bromodomains . In biology, it helps in understanding the role of transcription-initiation-factor TFIID subunit 1 in cellular processes . In medicine, this compound is being explored for its potential in oncology research, particularly in targeting cancer cells . Additionally, it has applications in the pharmaceutical industry for drug development and target validation studies .
作用機序
GNE-371, also known as “6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one” or “6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one”, is a potent and selective chemical probe .
Target of Action
The primary target of this compound is the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and transcription-initiation-factor TFIID subunit 1-like . TAF1 plays a pivotal role in several cancers and is overexpressed in acute myeloid leukemia (AML) .
Mode of Action
This compound binds to TAF1 with an IC50 of 10 nM, maintaining excellent selectivity over other bromodomain-family members . It stabilizes different conformational states of TAF1 through an open-closed transition .
Biochemical Pathways
It is known that taf1, the target of this compound, is involved in chromatin remodeling and gene transcription . Therefore, this compound likely affects these processes.
Pharmacokinetics
It is known that this compound is active in a cellular taf1 target-engagement assay , suggesting it has sufficient bioavailability to reach its target in cells.
Result of Action
This compound exhibits antiproliferative synergy with the BET inhibitor JQ1 . This suggests that the compound’s action results in the inhibition of cell proliferation, which is a desirable effect in the context of cancer treatment.
生化学分析
Biochemical Properties
GNE-371 plays a significant role in biochemical reactions. It interacts with the second bromodomains of TAF1 and TAF1L . The nature of these interactions is characterized by the compound’s ability to bind TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by engaging endogenous TAF1 . This engagement impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its binding interactions with biomolecules, specifically the second bromodomains of TAF1 and TAF1L . This binding leads to enzyme inhibition or activation and changes in gene expression .
準備方法
The synthesis of GNE-371 involves structure-based design and structure-activity-relationship studies starting from a previously reported lead compound . The synthetic route includes the preparation of intermediate compounds, followed by the final coupling reactions to form this compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods would likely follow similar synthetic routes but scaled up to accommodate larger quantities .
化学反応の分析
GNE-371 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
類似化合物との比較
GNE-371 is unique in its high selectivity and potency for the second bromodomains of TFIID subunit 1 compared to other similar compounds . Similar compounds include other bromodomain inhibitors such as JQ1, which targets BET bromodomains . this compound’s specificity for TFIID subunit 1 makes it particularly valuable for studying this specific target .
特性
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GNE-371 interact with its target, TAF1, and what are the downstream effects of this interaction?
A1: this compound selectively targets the second bromodomain (BD2) of the Transcription-Initiation-Factor TFIID subunit 1 (TAF1). [, ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, influencing gene transcription. By binding to TAF1-BD2, this compound disrupts these interactions and potentially modulates the transcriptional activity of TAF1. [, ] This is particularly relevant in cancers where TAF1 is overexpressed, such as acute myeloid leukemia (AML) with the AML1-ETO fusion gene. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and the impact of structural modifications on its activity and selectivity?
A3: The development of this compound involved extensive SAR studies. Starting from a previously identified lead compound, modifications were introduced based on a co-crystal structure with TAF1-BD2. [] This iterative process, combining structural information with chemical synthesis and biological evaluation, allowed researchers to optimize the compound's potency and selectivity for TAF1-BD2 over other bromodomain family members. [] While the specific modifications are not detailed in the abstracts, this approach highlights the power of structure-based drug design in optimizing desired drug properties.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A4: In vitro, this compound displays potent binding to TAF1-BD2 with an IC50 of 10 nM. [] It also demonstrates cellular activity, effectively engaging endogenous TAF1 with an IC50 of 38 nM in a cellular target engagement assay. [] Furthermore, this compound exhibits synergistic antiproliferative effects when combined with the BET inhibitor JQ1, suggesting a potential therapeutic strategy targeting both TAF1 and BET bromodomains. [] Information regarding in vivo efficacy in animal models or clinical trials is not available in the provided abstracts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)






![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)



